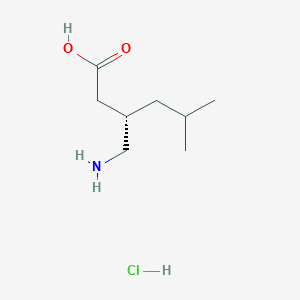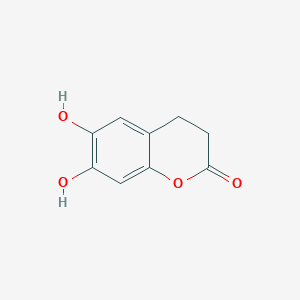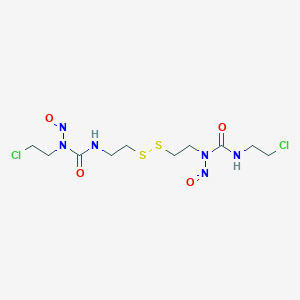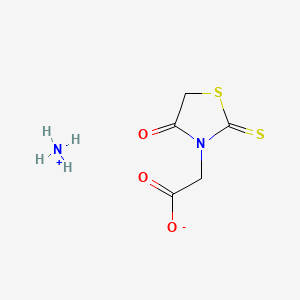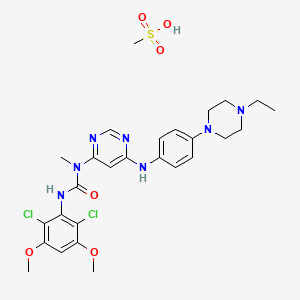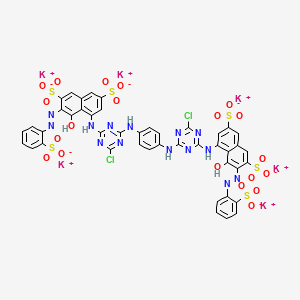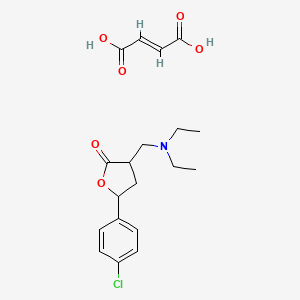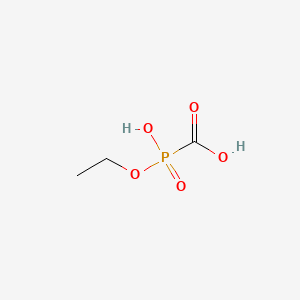
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide is a chemical compound with the molecular formula C3H7O5P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphinecarboxylic acid group, an ethoxy group, and a hydroxy group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be synthesized through several methods. One common method involves the reaction of phosphinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of ethyl diethoxyphosphinylformate as a precursor, which undergoes hydrolysis to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as distillation, crystallization, and purification to obtain a high-purity product. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinecarboxylic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with lower oxidation states.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug formulations.
Mecanismo De Acción
The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, oxide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar structural features but differs in the presence of an ethyl ester group.
Phosphinecarboxylic acid, ethoxyhydroxy-, disodium salt: This compound is a salt form and has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications .
Propiedades
Número CAS |
55920-50-8 |
|---|---|
Fórmula molecular |
C3H7O5P |
Peso molecular |
154.06 g/mol |
Nombre IUPAC |
[ethoxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C3H7O5P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
Clave InChI |
BKWIXPAEQDWSDE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



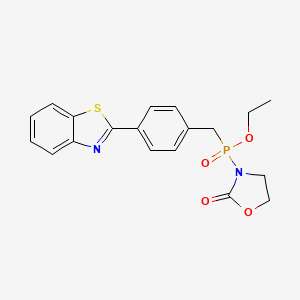

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
